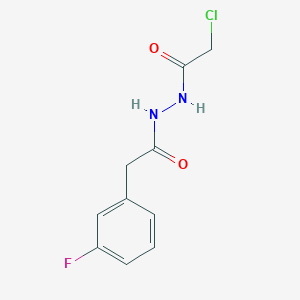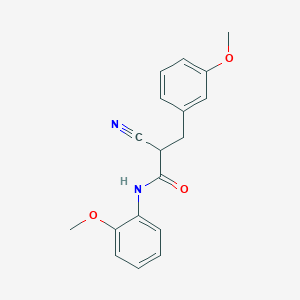
Boc-Glu(OtBu)-OBzl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester: is a compound commonly used in peptide synthesis. It is an N-terminal protected amino acid derivative, which means it has a protective group attached to prevent unwanted reactions during peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS) to create peptides containing glutamate tert-butyl ester residues .
Applications De Recherche Scientifique
Chemistry: N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester is widely used in the synthesis of peptides. It serves as a building block in SPPS, allowing for the creation of peptides with specific sequences and properties .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme functions. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester is used in the production of peptide drugs. It is also used in the synthesis of complex organic molecules for various applications .
Mécanisme D'action
Target of Action
Boc-Glu(OtBu)-OBzl, also known as Boc-L-Glu(tBu)-OBzl, is a derivative of the amino acid glutamic acid
Mode of Action
They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As a derivative of glutamic acid, it may influence processes such as protein synthesis, energy production, and neurotransmission, given the role of glutamic acid in these processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester involves several steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxyl group of the protected amino acid is esterified with tert-butyl alcohol to form the tert-butyl ester. This step often involves the use of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Benzyl Ester Formation: The other carboxyl group is esterified with benzyl alcohol to form the benzyl ester.
Industrial Production Methods: Industrial production of N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with hydrogen chloride in dioxane.
Ester Hydrolysis: The tert-butyl ester and benzyl ester groups can be hydrolyzed under acidic or basic conditions to yield the free carboxyl groups.
Common Reagents and Conditions:
Hydrogen chloride in dioxane: Used for Boc deprotection.
Dicyclohexylcarbodiimide (DCC): Used for esterification reactions.
Triethylamine: Used as a base in the protection step
Major Products:
Comparaison Avec Des Composés Similaires
N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester (Boc-Glu(OtBu)-OH): Similar structure but lacks the benzyl ester group.
N-tert-Butoxycarbonyl-D-glutamic acid benzyl ester (Boc-D-Glu-OBzl): Similar structure but with D-glutamic acid instead of L-glutamic acid.
Uniqueness: N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester benzyl ester is unique due to its combination of protective groups, which allows for selective reactions in peptide synthesis. The presence of both tert-butyl and benzyl ester groups provides versatility in protecting different functional groups during synthesis .
Propriétés
IUPAC Name |
1-O-benzyl 5-O-tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6/c1-20(2,3)27-17(23)13-12-16(22-19(25)28-21(4,5)6)18(24)26-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,22,25)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZPCEWVYMBFMV-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2494172.png)

![4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2494175.png)

![2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B2494178.png)
![[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid](/img/structure/B2494179.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2494180.png)
![methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494182.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide](/img/structure/B2494186.png)



![2,4-dioxo-3-(2-phenylethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2494191.png)
